(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole
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Overview
Description
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring through an ethyl chain and a styryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Linking the Benzimidazole and Oxadiazole: The benzimidazole and oxadiazole moieties are linked through an ethyl chain, which can be introduced via alkylation reactions.
Introduction of the Styryl Group: The styryl group can be introduced through a Wittig reaction or Heck coupling reaction involving a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with halogen atoms or other substituents replacing hydrogen atoms.
Scientific Research Applications
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Fluoranthene: A polycyclic aromatic hydrocarbon used in the construction of organometallic sandwich systems.
Amitraz: A compound with a similar structural motif used as a pesticide.
Uniqueness
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is unique due to its combination of a benzimidazole moiety, an oxadiazole ring, and a styryl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
(E)-3-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-5-styryl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a unique combination of a benzimidazole moiety and an oxadiazole ring, which are known for their pharmacological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazole exhibited cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Key Findings:
- Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong cytotoxic effects against cancer cells.
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells via the activation of caspase pathways .
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold has been associated with broad-spectrum antimicrobial activity. Research indicates that compounds containing this structure can inhibit various bacterial strains.
Notable Results:
- A study reported that oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .
- The incorporation of a benzimidazole ring further enhances the antimicrobial properties, providing a synergistic effect .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro.
Research Insights:
- In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced edema in animal models .
- Docking studies suggested potential interactions with inflammatory mediators, indicating a mechanism by which these compounds exert their effects .
Data Tables
Biological Activity | Cell Line / Organism | IC50 / MIC Values | Reference |
---|---|---|---|
Cytotoxicity | MCF-7 | 15.63 µM | |
Antibacterial | S. aureus | 2.5 µM | |
Anti-inflammatory | Mouse model | Significant reduction in edema |
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on breast cancer cell lines. The findings revealed that modifications to the oxadiazole ring could enhance potency against MCF-7 cells.
- Antimicrobial Efficacy : A series of benzimidazole-containing oxadiazoles were tested against multiple bacterial strains. Results indicated that specific substitutions on the oxadiazole ring could significantly improve antibacterial activity.
Properties
IUPAC Name |
3-[2-(benzimidazol-1-yl)ethyl]-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-2-6-15(7-3-1)10-11-19-21-18(22-24-19)12-13-23-14-20-16-8-4-5-9-17(16)23/h1-11,14H,12-13H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBFKKAFVOUDV-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)CCN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.